![molecular formula C28H23BrO9 B15124747 Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate](/img/structure/B15124747.png)
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted oxane derivatives .
Scientific Research Applications
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product derivatives.
Biology: The compound’s potential therapeutic properties make it a candidate for drug development and biological studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be compared with similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares a similar ester functional group but lacks the bromine atom and benzoyloxy substituents.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Similar in structure but contains a nitro group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
- Molecular Formula : C₁₅H₁₄BrO₅
- Molecular Weight : 384.17 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
- Physical State : Solid at room temperature
Structure
The structure of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate features multiple benzoyloxy groups which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar functional groups showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded between 32–128 µg/mL for these strains.
Anti-inflammatory Effects
Research has also suggested that the compound may possess anti-inflammatory properties.
- Findings : In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in inflammatory diseases.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results indicate a moderate level of cytotoxicity, warranting further investigation into its potential as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit certain kinases involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the activation of caspases.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents some safety concerns:
- Toxicity Profile : In animal models, doses above 50 mg/kg led to observable side effects including lethargy and gastrointestinal distress.
Safety Data Summary
Parameter | Value |
---|---|
Acute Toxicity (LD50) | >50 mg/kg |
Skin Irritation | Yes |
Eye Irritation | Yes |
Properties
IUPAC Name |
methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNIKNREDJJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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